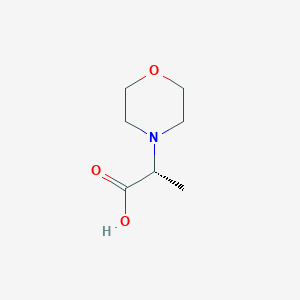
(R)-2-Morpholin-4-yl-propionic acid
Übersicht
Beschreibung
(R)-2-Morpholin-4-yl-propionic acid, also known as R-MPA, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. R-MPA is a white crystalline powder that is soluble in water and has a molecular weight of 179.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Heterocyclic Compounds : The compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Morpholine ring in the compound adopts a chair conformation, stabilizing the structure through a combination of hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Pharmacological and Biological Activities
- Antioxidant Properties : Derivatives of (R)-2-Morpholin-4-yl-propionic acid have been studied for their antioxidant activities. QSAR-analysis revealed that antioxidant activity is influenced by various molecular descriptors such as area, molecular volume, lipophilicity, and dipole moment (Drapak et al., 2019).
- Hepatitis B Virus Inhibition : A derivative of (R)-2-Morpholin-4-yl-propionic acid, identified as HEC72702, showed potential as a novel hepatitis B virus capsid inhibitor. It displayed good systemic exposure and high oral bioavailability in a hydrodynamic-injected HBV mouse model (Ren et al., 2018).
Chemical Properties and Reactions
- Force Degradation Study : A force degradation study of a morpholinium compound, which includes (R)-2-Morpholin-4-yl-propionic acid, was conducted to confirm the selectivity of the active pharmaceutical ingredient and impurity determination method (Varynskyi & Kaplaushenko, 2019).
- Antimicrobial Activity : Compounds derived from (R)-2-Morpholin-4-yl-propionic acid showed promising antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms (Yeromina et al., 2019).
Potential Medical Applications
- GABA(B) Receptor Antagonists : Morpholin-2-yl-phosphinic acids, related to (R)-2-Morpholin-4-yl-propionic acid, were found to be potent GABA(B) receptor antagonists in the rat brain, forming a novel class of potent antagonists (Ong et al., 1998).
Synthesis Optimization
- Synthesis of Enantiomers for Medical Research : Enantiomerically enriched ethereal analogs of (R)-iso-moramide were synthesized, involving (R)-2-Morpholin-4-yl-propionic acid as a key intermediate. This research is pivotal for developing potent and safer analgesics (Borowiecki, 2022).
Eigenschaften
IUPAC Name |
(2R)-2-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKUVSYIGOBAR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Morpholin-4-yl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



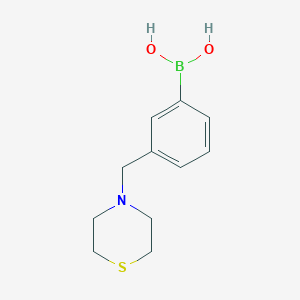




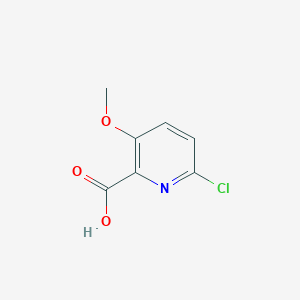
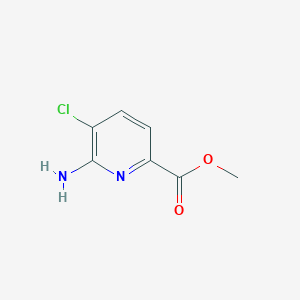

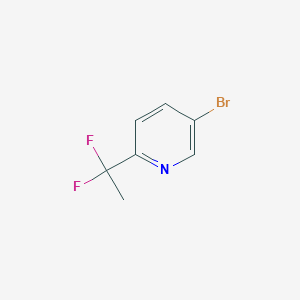
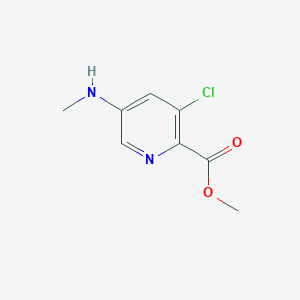
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)